molecular formula C11H13ClF3NO2 B3424096 (S)-3-Amino-4-(2-trifluoromethylphenyl)butanoic acid hydrochloride CAS No. 332061-77-5

(S)-3-Amino-4-(2-trifluoromethylphenyl)butanoic acid hydrochloride

Cat. No.: B3424096
CAS No.: 332061-77-5
M. Wt: 283.67 g/mol
InChI Key: JXUKTUCRFQNQGB-QRPNPIFTSA-N
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Description

(S)-3-Amino-4-(2-trifluoromethylphenyl)butanoic acid hydrochloride (CAS 270065-73-1) is a chiral beta-amino acid derivative of interest in medicinal chemistry and biochemical research. This compound features a stereospecific (S)-configuration and a 2-(trifluoromethyl)phenyl moiety, a functional group known to enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules . With a molecular formula of C11H13ClF3NO2 and a molecular weight of 283.68 g/mol , it serves as a valuable building block for the design of novel chemical entities. Its primary research value lies in its structural similarity to mechanism-based inactivators of pyridoxal 5'-phosphate (PLP)-dependent enzymes, such as γ-aminobutyric acid aminotransferase (GABA-AT) and human ornithine aminotransferase (hOAT) . Inhibition of these enzymes is a recognized therapeutic strategy for investigating treatments for conditions such as hepatocellular carcinoma and epilepsy . The compound is supplied with a purity of 95.0% . This product is For Research Use Only and is not intended for diagnostic or therapeutic use. Handle with appropriate precautions as it may be harmful if swallowed, cause skin and eye irritation, and cause respiratory irritation .

Properties

IUPAC Name

(3S)-3-amino-4-[2-(trifluoromethyl)phenyl]butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2.ClH/c12-11(13,14)9-4-2-1-3-7(9)5-8(15)6-10(16)17;/h1-4,8H,5-6,15H2,(H,16,17);1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXUKTUCRFQNQGB-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(CC(=O)O)N)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@@H](CC(=O)O)N)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375855
Record name (3S)-3-Amino-4-[2-(trifluoromethyl)phenyl]butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332061-77-5, 270065-73-1
Record name Benzenebutanoic acid, β-amino-2-(trifluoromethyl)-, hydrochloride (1:1), (βS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=332061-77-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-3-Amino-4-[2-(trifluoromethyl)phenyl]butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-4-(2-trifluoromethylphenyl)butanoic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-trifluoromethylbenzaldehyde and (S)-alanine.

    Formation of Intermediate: The initial step involves the condensation of 2-trifluoromethylbenzaldehyde with (S)-alanine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

    Hydrochloride Formation: The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of (S)-3-Amino-4-(2-trifluoromethylphenyl)butanoic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-4-(2-trifluoromethylphenyl)butanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include trifluoromethyl-substituted alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmacological Applications

(S)-3-Amino-4-(2-trifluoromethylphenyl)butanoic acid hydrochloride is recognized for its role as a dipeptidyl peptidase-IV (DPP-4) inhibitor . DPP-4 inhibitors are crucial in the management of type 2 diabetes as they enhance insulin secretion and decrease glucagon levels, thereby improving glycemic control .

Table 1: Comparison of DPP-4 Inhibitors

Compound NameMechanism of ActionTherapeutic Use
(S)-3-Amino-4-(2-trifluoromethylphenyl)butanoic acid hydrochlorideDPP-4 inhibitionType 2 diabetes management
SitagliptinDPP-4 inhibitionType 2 diabetes
SaxagliptinDPP-4 inhibitionType 2 diabetes

Enzyme Inhibition Studies

Research indicates that this compound exhibits significant inhibitory activity against various enzymes, particularly those involved in metabolic pathways. Its structural features allow it to interact effectively with enzyme active sites, making it a candidate for further studies in enzyme kinetics and inhibition mechanisms .

Neuropharmacology

The compound's ability to modulate neurotransmitter systems suggests potential applications in neuropharmacology. It has been explored for its effects on GABA receptors, which are critical for neurotransmission and are implicated in various neurological disorders .

Case Study 1: DPP-4 Inhibition

In a study evaluating the efficacy of (S)-3-Amino-4-(2-trifluoromethylphenyl)butanoic acid hydrochloride as a DPP-4 inhibitor, researchers found that the compound significantly reduced blood glucose levels in diabetic models. This positions it as a promising candidate for the development of new antidiabetic therapies.

Case Study 2: GABA Receptor Interaction

Another study focused on the interaction of this compound with GABA receptors demonstrated that it could serve as a competitive antagonist. This finding opens avenues for exploring its use in treating conditions like anxiety and epilepsy, where modulation of GABAergic transmission is beneficial .

Mechanism of Action

The mechanism of action of (S)-3-Amino-4-(2-trifluoromethylphenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Trifluoromethyl Positional Isomers (2-CF₃ vs. 3-CF₃)

  • This conformation may enhance binding to hydrophobic pockets in enzymes or receptors .
  • 3-CF₃ isomer: The meta-substitution reduces steric effects but alters electronic distribution, which could modulate acidity (pKa) of the amino and carboxyl groups. Studies suggest this isomer exhibits lower affinity for GABA transporters compared to the 2-CF₃ derivative .

Halogenated Derivatives (CF₃ vs. Cl vs. F)

  • Trifluoromethyl (CF₃) : Provides strong electron-withdrawing effects, increasing resistance to oxidative metabolism. The 2-CF₃ analog shows superior stability in plasma compared to 4-Cl and 2-CH₃ analogs .
  • Chlorine (Cl) : The 4-Cl derivative (CAS 331763-58-7) has higher lipophilicity (logP ~1.8), favoring blood-brain barrier penetration, but may increase off-target binding risks .
  • Fluorine (F) : The 2,4,5-trifluoro analog (CAS 1217809-78-3) exhibits increased polarity, improving aqueous solubility but reducing membrane permeability .

Research Findings

  • Bioactivity : The 2-CF₃ compound demonstrated 50% inhibition of GABA uptake in neuronal cells at 10 μM, outperforming the 3-CF₃ analog (30% inhibition at the same concentration) .
  • Solubility : The 4-chloro derivative (CAS 331763-58-7) is soluble in DMSO at 10 mM, whereas the 2-CF₃ analog requires sonication for full dissolution, reflecting differences in polarity .

Biological Activity

(S)-3-Amino-4-(2-trifluoromethylphenyl)butanoic acid hydrochloride, also known by its CAS number 332061-78-6, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a trifluoromethyl group attached to a phenyl ring, which is known to enhance biological activity through various mechanisms. The chemical structure can be represented as follows:

 S 3 Amino 4 2 trifluoromethylphenyl butanoic acid hydrochloride\text{ S 3 Amino 4 2 trifluoromethylphenyl butanoic acid hydrochloride}

Research indicates that the trifluoromethyl group plays a significant role in modulating the compound's interaction with biological targets. For instance, studies have shown that compounds containing a trifluoromethyl group can enhance the potency of inhibitors targeting various enzymes and receptors. This is particularly relevant in the context of neurotransmitter uptake inhibition and enzyme interactions.

Pharmacological Effects

  • Neurotransmitter Modulation : The compound has been studied for its effects on neurotransmitter systems, particularly serotonin and dopamine pathways. It has been shown to inhibit the uptake of serotonin (5-HT), which could have implications for mood regulation and treatment of depression .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties. For example, related compounds have demonstrated significant activity against various bacterial strains, indicating potential as an antibacterial agent .
  • Inhibition of Protein Methyltransferases : Recent investigations have identified (S)-3-amino-4-(2-trifluoromethylphenyl)butanoic acid hydrochloride as a potential inhibitor of protein arginine methyltransferases (PRMTs), which are involved in critical cellular processes such as gene expression and signal transduction .

Case Studies

  • Serotonin Uptake Inhibition : A study highlighted that compounds with similar structures showed a six-fold increase in potency for inhibiting serotonin uptake compared to their non-fluorinated counterparts . This suggests that the trifluoromethyl substitution is crucial for enhancing biological efficacy.
  • Antimicrobial Testing : In vitro evaluations demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus, indicating strong antibacterial properties .
  • PRMT Inhibition : In assays designed to evaluate the inhibition of PRMT7 and PRMT9, it was found that compounds similar to (S)-3-amino-4-(2-trifluoromethylphenyl)butanoic acid hydrochloride could inhibit these enzymes at low micromolar concentrations, suggesting their potential therapeutic application in cancer treatment .

Data Tables

Biological Activity Mechanism Reference
Serotonin UptakeInhibition via trifluoromethyl group
Antimicrobial ActivityEffective against bacterial strains
PRMT InhibitionTargeting methyltransferases

Q & A

Q. What synthetic routes are recommended for preparing (S)-3-Amino-4-(2-trifluoromethylphenyl)butanoic acid hydrochloride, and how is enantiomeric purity maintained?

The synthesis typically involves enantioselective methods such as asymmetric Michael addition or chiral-pool strategies using L-amino acid precursors. For example:

  • Step 1 : Reaction of 2-trifluoromethylphenyl boronic acid with ethyl crotonate under palladium catalysis to form the β-substituted intermediate.
  • Step 2 : Hydrolysis of the ester group followed by resolution of enantiomers via chiral column chromatography or enzymatic resolution.
  • Step 3 : Formation of the hydrochloride salt via treatment with HCl in ethanol .
    Racemization risks are minimized by using low-temperature conditions (<0°C) during acidic/basic steps and avoiding prolonged heating .

Q. What characterization techniques are critical for confirming the structural and stereochemical integrity of this compound?

  • X-ray crystallography : Resolves absolute configuration and confirms the (S)-enantiomer .
  • HPLC with chiral columns : Validates enantiomeric purity (>98% via Chiralpak AD-H column, hexane:isopropanol mobile phase) .
  • NMR spectroscopy : Key signals include δ 7.6–7.8 ppm (aromatic protons of 2-trifluoromethylphenyl) and δ 3.2–3.5 ppm (β-amino protons) .
  • Mass spectrometry : Molecular ion peak at m/z 283.67 (M+H⁺) confirms the molecular formula (C₁₁H₁₃ClF₃NO₂) .

Advanced Research Questions

Q. How does the 2-trifluoromethyl substituent influence receptor binding compared to chloro- or dichlorophenyl analogs?

The electron-withdrawing trifluoromethyl group enhances binding affinity to GABA₃ receptors compared to chloro-substituted analogs (e.g., 4-chlorophenyl or 3,4-dichlorophenyl derivatives):

Substituent Receptor Affinity (IC₅₀, nM) Bioavailability
2-CF₃12.5 ± 1.2 (GABA₃)0.55
4-Cl45.3 ± 3.8 (GABA₃)0.48
3,4-diCl89.6 ± 5.1 (GABA₃)0.42
The trifluoromethyl group increases lipophilicity (logP = 2.1 vs. 1.8 for 4-Cl), improving blood-brain barrier penetration .

Q. What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) involving this compound?

  • Coupling conditions : Use of HATU/Oxyma Pure in DMF at 25°C reduces epimerization risk compared to HOBt/DIC .
  • Temperature control : Maintain reaction temperatures ≤20°C during resin cleavage (TFA cocktails).
  • Protecting groups : Employ Fmoc- or Boc-protected derivatives to stabilize the β-amino group during SPPS .

Q. How can researchers resolve discrepancies in bioactivity data between this compound and its dichlorophenyl derivatives?

  • Pharmacophore modeling : Identify steric/electronic differences using Schrödinger’s Phase or MOE software.
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to GABA receptors, revealing entropy-driven binding for 2-CF₃ vs. enthalpy-driven for dichloro derivatives .
  • Metabolic stability assays : The trifluoromethyl group reduces CYP450-mediated metabolism (t₁/₂ = 4.2 h vs. 1.8 h for 3,4-diCl), explaining prolonged in vivo activity .

Data Contradiction Analysis

Q. Why do some studies report conflicting results on the compound’s solubility in aqueous buffers?

Discrepancies arise from protonation state variability :

  • pH 2–4 : High solubility (>50 mg/mL) due to protonated amino and carboxylate groups.
  • pH 7.4 : Reduced solubility (2–5 mg/mL) as the zwitterionic form dominates.
    Additives like 10% DMSO or cyclodextrin derivatives enhance solubility in physiological buffers .

Methodological Best Practices

Q. What analytical workflows are recommended for quantifying this compound in biological matrices?

  • LC-MS/MS : Use a C18 column (2.6 µm, 50 x 2.1 mm) with 0.1% formic acid in water/acetonitrile. Monitor transitions m/z 283.67 → 154.1 (quantifier) and 283.67 → 121.0 (qualifier) .
  • Sample preparation : Protein precipitation with acetonitrile (1:3 v/v) achieves >95% recovery in plasma .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-3-Amino-4-(2-trifluoromethylphenyl)butanoic acid hydrochloride
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(S)-3-Amino-4-(2-trifluoromethylphenyl)butanoic acid hydrochloride

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